BRD0705
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Overview
Description
BRD0705 is a potent, orally active, and paralog-selective inhibitor of glycogen synthase kinase 3 alpha (GSK3α). It has an IC50 value of 66 nM and demonstrates an 8-fold higher selectivity for GSK3α compared to glycogen synthase kinase 3 beta (GSK3β), which has an IC50 value of 515 nM . This compound is primarily used in scientific research, particularly in the study of acute myeloid leukemia (AML) and other diseases where GSK3α plays a significant role .
Preparation Methods
The synthesis of BRD0705 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods for this compound are not widely available, as it is primarily used for research purposes.
Chemical Reactions Analysis
BRD0705 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly reported for this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions: Typical reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BRD0705 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSK3α and its effects on various biochemical pathways.
Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia by promoting cell differentiation and reducing leukemic progression
Industry: Limited industrial applications due to its primary use in research settings.
Mechanism of Action
BRD0705 exerts its effects by selectively inhibiting GSK3α, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK3α by this compound leads to the suppression of kinase activity, induction of cell differentiation, and impairment of colony formation in AML cells . The molecular targets and pathways involved include the β-catenin signaling pathway, which is not stabilized by this compound, unlike other GSK3 inhibitors .
Comparison with Similar Compounds
BRD0705 is unique due to its high selectivity for GSK3α over GSK3β. Similar compounds include:
BRD0320: A dual inhibitor of GSK3α and GSK3β, which induces β-catenin signaling pathway genes.
GSK3 Inhibitor IX: A non-selective inhibitor of both GSK3α and GSK3β, used in various research applications.
This compound stands out due to its selective inhibition of GSK3α, making it a valuable tool for studying the specific roles of this kinase in disease processes .
Properties
IUPAC Name |
(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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